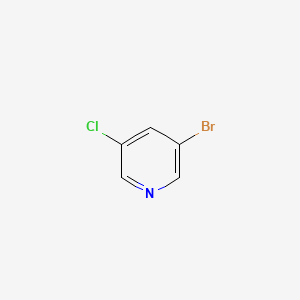
3-Bromo-5-chloropyridine
概要
説明
Synthesis Analysis
The synthesis of 3-Bromo-5-chloropyridine derivatives and related compounds involves a variety of chemical reactions, highlighting the compound's versatility as an intermediate. For example, Niu Wen-bo (2011) described a synthesis method for 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, showcasing the compound's role in forming pyrazole derivatives used in new insecticides (Niu Wen-bo, 2011). Similarly, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines as key precursors for 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines was detailed by Agathe Begouin et al. (2013), illustrating the compound's utility in synthesizing heterocyclic structures (Begouin, Peixoto, & Queiroz, 2013).
Molecular Structure Analysis
Investigations into the molecular structure of halogenated pyridines, including this compound analogs, utilize various spectroscopic and computational methods to elucidate their structural and electronic properties. For instance, studies on comparative thermodynamic properties, vibrational spectral studies, and HOMO-LUMO analyses based on density functional theory (DFT) have been conducted to understand the electronic and structural characteristics of related compounds (Selvarani, Balachandran, & Vishwanathan, 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leveraging its halogen atoms for further functionalization. Selective amination of polyhalopyridines, catalyzed by palladium complexes, demonstrates the compound's reactivity towards forming amino derivatives, a crucial step in synthesizing biologically active molecules (Ji, Li, & Bunnelle, 2003).
科学的研究の応用
Catalysis and Chemical Reactions
3-Bromo-5-chloropyridine serves as a key intermediate in various chemical syntheses. For instance, it is used in the selective amination of polyhalopyridines. A study by Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex to catalyze the amination of 5-bromo-2-chloropyridine, yielding high conversion rates and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Additionally, Hertog and Schogt (2010) studied the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, including 3-bromo-2,4-dihydroxypyridine and 5-bromo-3-chloro-2,4-dihydroxypyridine (Hertog & Schogt, 2010).
Synthesis and Biological Evaluation
The compound is also crucial in synthesizing biologically active molecules. Hemel et al. (1994) discussed the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its derivatives for evaluation against tumor-cell lines and viruses, although no marked biological activity was found (Hemel et al., 1994).
Structural and Spectroscopic Analysis
In the field of spectroscopy, Boopalachandran, Sheu, and Laane (2012) recorded and assigned the infrared and Raman spectra of various halopyridines, including 3-bromopyridine, contributing to the understanding of molecular structures and vibrational dynamics (Boopalachandran, Sheu, & Laane, 2012).
Microwave-assisted Amination
Kim et al. (2010) described a method for microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols, highlighting an efficient approach for chemical synthesis under microwave irradiation conditions (Kim et al., 2010).
Crystal Structure and Antitumor Activity
Zhou et al. (2015) synthesized isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, investigating their crystal structures and evaluating their antitumor activity. Their research contributes to understanding the impact of stereochemistry on biological activity (Zhou et al., 2015).
Electrosynthesis Studies
Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid by electrochemical reduction of halopyridines, including 3-bromo-2-chloropyridine, offering insights into the feasibility and efficiency of such processes (Gennaro et al., 2004).
Safety and Hazards
When handling 3-Bromo-5-chloropyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
作用機序
Target of Action
3-Bromo-5-chloropyridine is a biochemical reagent
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, and the specific pathways affected would depend on the compound’s specific targets .
Pharmacokinetics
The compound’s molecular weight (19244 g/mol ) suggests that it could be absorbed and distributed in the body. The presence of halogens (bromine and chlorine) in the molecule may influence its metabolic stability and excretion .
Result of Action
Safety information suggests that the compound may cause respiratory irritation , indicating that it could have effects at the cellular level.
特性
IUPAC Name |
3-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDOPUBSLPBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345670 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73583-39-8 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Bromo-5-chloropyridine in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine?
A1: this compound serves as a crucial intermediate in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine. [] The synthesis involves a two-step reaction where 2-amino-5-chloropyridine first reacts with N-bromo succinimide to yield this compound. This intermediate then reacts with chloroacetaldehyde under specific conditions to produce the final product, 6-chloro-8-bromoimidazo[1,2-a]pyridine. []
Q2: Are there alternative synthetic routes to 6-chloro-8-bromoimidazo[1,2-a]pyridine that do not utilize this compound?
A2: The provided research focuses solely on a specific synthetic method employing this compound. [] Further research is required to explore alternative synthetic pathways for 6-chloro-8-bromoimidazo[1,2-a]pyridine and to compare their efficacy, cost, and environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)
![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)


![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)